3-amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2(1H)-one
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Overview
Description
3-amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2(1H)-one is a synthetic organic compound characterized by the presence of a pyridinone core substituted with an amino group, a cyclopropyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-cyclopropyl-3-oxobutanoic acid and trifluoroacetic anhydride.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in polar solvents.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridinone derivatives.
Scientific Research Applications
3-amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amino group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-cyclopropyl-6-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-amino-1-cyclopropyl-6-chloropyridin-2(1H)-one: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
3-amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2(1H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C9H9F3N2O |
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Molecular Weight |
218.18 g/mol |
IUPAC Name |
3-amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-4-3-6(13)8(15)14(7)5-1-2-5/h3-5H,1-2,13H2 |
InChI Key |
PXDWMDCTBOIMRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=CC=C(C2=O)N)C(F)(F)F |
Origin of Product |
United States |
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